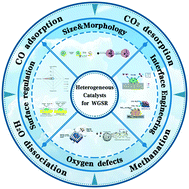Modification strategies of heterogeneous catalysts for water–gas shift reactions
Reaction Chemistry & Engineering Pub Date: 2022-01-21 DOI: 10.1039/D1RE00537E
Abstract
Featuring high energy density, hydrogen has been deemed as a clean and renewable energy source as compared with conventional fossil fuels. The water–gas shift reaction (WGSR) exhibits great potential in the downstream processing of syngas and the production of hydrogen energy. To realize industrialized applications, tremendous efforts have been made toward the development of efficient, selective and stable WGSR catalysts. This review covers the reaction mechanisms, thermodynamics and kinetics of WGSR, focusing on the modification strategies of heterogeneous catalysts in terms of the size, morphology and pore structure, advanced preparation methods, surface acidity/basicity, interface engineering, and oxygen defects. A detailed discussion of the structure–performance relationship is also included in terms of the physicochemical properties and catalytic performance, along with conclusive remarks and proposed future works.


Recommended Literature
- [1] Environmental impacts of electricity generation at global, regional and national scales in 1980–2011: what can we learn for future energy planning?†
- [2] The Core Diseasome†‡
- [3] Photocatalytic reduction of CO2 and protons using water as an electron donor over potassium tantalate nanoflakes†
- [4] 3D bioprinting of a gradient stiffened gelatin–alginate hydrogel with adipose-derived stem cells for full-thickness skin regeneration†
- [5] Highly dispersed Ag nanoparticles embedded in alumina nanobelts as excellent surface-enhanced Raman scattering substrates†
- [6] Microscopy and tunable resistive pulse sensing characterization of the swelling of pH-responsive, polymeric expansile nanoparticles†
- [7] Gd3+-Ion-induced carbon-dots self-assembly aggregates loaded with a photosensitizer for enhanced fluorescence/MRI dual imaging and antitumor therapy†
- [8] Contents list
- [9] Tris-maleonitrile-dithiolate metal complexes
- [10] Synthesis of Al4C3 nanowalls viathermal evaporation and potential application in vacuum microelectronic devices as cold electron emitters

Journal Name:Reaction Chemistry & Engineering
Research Products
-
CAS no.: 13446-44-1
-
CAS no.: 169555-93-5
-
CAS no.: 175696-73-8
-
CAS no.: 11100-24-6









